2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H8F4 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many aromatic compounds, such as benzene derivatives, can interact with various biological targets. For example, they can bind to receptors, enzymes, or other proteins, altering their function .
Mode of Action
The interaction often involves the formation of a complex between the aromatic compound and its target. This can result in changes to the target’s structure or function, which can have downstream effects on cellular processes .
Biochemical Pathways
The specific pathways affected would depend on the targets of the compound. For example, if the compound interacts with an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The cellular and molecular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling or metabolism .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other molecules can influence its activity, either by competing for the same targets or by interacting with the compound itself .
Biochemical Analysis
Biochemical Properties
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRTKNNKYKFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.